1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Overview
Description
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex organic compound with a unique structure that combines a pyrrolidine ring, a piperidine ring, and a phenyl group with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often formed via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of Rings: The pyrrolidine and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent is introduced via electrophilic aromatic substitution or through the use of pre-functionalized phenyl derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating neurotransmission and affecting various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The presence of the methylsulfonyl group in this compound imparts unique chemical and physical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-26-18-11-14-22(15-18)17-9-12-21(13-10-17)20(23)8-5-16-3-6-19(7-4-16)27(2,24)25/h3-4,6-7,17-18H,5,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIWVCOVMPFBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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